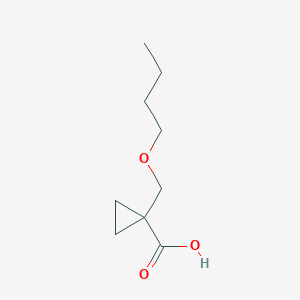

1-Butoxymethylcyclopropanecarboxylic acid

Vue d'ensemble

Description

1-Butoxymethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C9H16O3 . It’s a derivative of cyclopropanecarboxylic acid, where a butoxymethyl group is attached to the cyclopropane ring .

Molecular Structure Analysis

The molecular structure of 1-Butoxymethylcyclopropanecarboxylic acid consists of a cyclopropane ring with a carboxylic acid group and a butoxymethyl group attached to it . The molecular weight of this compound is 172.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butoxymethylcyclopropanecarboxylic acid include a molecular weight of 172.22 , a predicted density of 1.094±0.06 g/cm3 , and a predicted boiling point of 263.4±13.0 °C .Applications De Recherche Scientifique

Role in Ethylene Synthesis and Plant Growth Regulation

1-Butoxymethylcyclopropanecarboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which plays a crucial role in plant ethylene synthesis. ACC is a non-protein amino acid acting as the direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. In this context, ACC is central to ethylene biosynthesis, and its formation rate differs in response to developmental, hormonal, and environmental cues. The regulation of ACC synthesis, conjugation, and deamination, along with evidence for its role as an ethylene-independent signal, have been highlighted in recent studies, underscoring its significance in plant growth and development (Vanderstraeten & Van Der Straeten, 2017).

Application in Biological and Chemical Synthesis

1-Butoxymethylcyclopropanecarboxylic acid, through its relation to ACC, is also significant in the field of chemical synthesis. It has been used in studies focusing on the stereospecific conversion of ACC to ethylene by plant tissues, indicating its potential utility in understanding and manipulating plant metabolic pathways (Hoffman et al., 1982). Additionally, the conversion of 1-aminocyclopropanecarboxylic acid to its derivatives, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, showcases its versatility in chemical synthesis and applications in plant biology (Hoffman et al., 1982).

Implications in Agronomy and Plant Science

The understanding and manipulation of 1-Butoxymethylcyclopropanecarboxylic acid and its related compounds have far-reaching implications in agronomy and plant science. For example, the study of rhizobitoxine production by Bradyrhizobium elkanii, which involves the inhibition of ethylene synthesis, demonstrates the potential for enhancing nodulation and competitiveness in certain plant species, offering insights into improving crop yield and health (Yuhashi et al., 2000).

Biochemical and Molecular Analysis

Further research into 1-Butoxymethylcyclopropanecarboxylic acid and its analogs has led to advancements in biochemical and molecular analysis methods. The development of assays for ethylene precursors like ACC has contributed significantly to the understanding of ethylene biosynthesis and its regulation in plants (Boller et al., 2004). Additionally, studies on the stereoselective synthesis of ACC derivatives have opened new avenues for exploring enzyme-substrate interactions and the development of novel biochemical tools (Zhou et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

1-(butoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-6-12-7-9(4-5-9)8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSHKJMEFQMVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245996 | |

| Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxymethylcyclopropanecarboxylic acid | |

CAS RN |

1387557-29-0 | |

| Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1387557-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

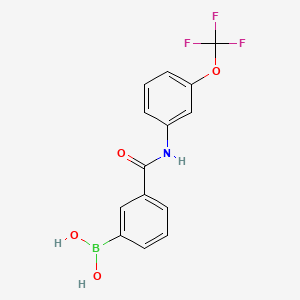

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.